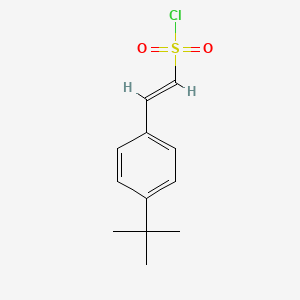

2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

(E)-2-(4-tert-butylphenyl)ethenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2S/c1-12(2,3)11-6-4-10(5-7-11)8-9-16(13,14)15/h4-9H,1-3H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXDMHCNNWGZJY-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride CAS 1161945-03-4

An In-depth Technical Guide on the Core

CAS: 1161945-03-4 | Formula: C₁₂H₁₅ClO₂S | M.W.: 258.77 g/mol [1]

Executive Summary

(hereafter TBPSC ) is a specialized organosulfur building block characterized by a styrenesulfonyl chloride core functionalized with a lipophilic para-tert-butyl group.

For drug development professionals, TBPSC represents a high-value "dual-electrophile" scaffold. It possesses two distinct reactive centers:

-

The Sulfonyl Chloride (

): A hard electrophile ready for rapid derivatization into sulfonamides or sulfonate esters. -

The Vinyl Group (

): A latent Michael acceptor that becomes activated upon sulfonamide formation, making it an ideal "warhead" for Targeted Covalent Inhibitors (TCIs) .

This guide details the chemical profile, synthesis pathways, and handling protocols for TBPSC, designed to support researchers in medicinal chemistry and materials science.

Chemical Profile & Structural Logic

Structural Analysis

The molecule exists predominantly as the (E)-isomer (trans), which is thermodynamically favored and sterically less congested.

-

Lipophilic Tail (Tert-butyl): Increases

, enhancing membrane permeability and hydrophobic pocket occupancy in protein targets. -

Conjugated Linker (Ethene): Provides rigidity and electronic conjugation, transmitting the electron-withdrawing effect of the sulfonyl group to the

-carbon. -

Reactive Head (Sulfonyl Chloride): Highly susceptible to nucleophilic attack by amines (

) or alcohols (

Physicochemical Properties

| Property | Value / Description |

| Appearance | White to off-white crystalline solid (typically) |

| Melting Point | Approx. 85–95 °C (Estimated based on analogs) |

| Solubility | Soluble in DCM, THF, EtOAc, Toluene; Insoluble in Water (hydrolyzes) |

| Stability | Moisture sensitive; decomposes to sulfonic acid and HCl |

| Reactivity | Electrophilic; Corrosive |

Synthesis & Production Pathways

While specific industrial routes for this exact CAS are proprietary, the most chemically robust laboratory synthesis follows the DMF-Complexed Chlorosulfonation of styrenes. This method ensures high regioselectivity for the

The DMF-SO₂Cl₂ Route (Recommended)

This protocol avoids the harsh conditions of direct chlorosulfonation and minimizes polymerization of the styrene starting material.

Mechanism:

-

Complex Formation: Sulfuryl chloride (

) reacts with Dimethylformamide (DMF) to form a Vilsmeier-Haack type electrophilic complex. -

Electrophilic Attack: The complex attacks the

-carbon of 4-tert-butylstyrene . -

Elimination: Loss of HCl and regeneration of the double bond yields the sulfonyl chloride.

Visualization of Synthesis Workflow

Figure 1: The regioselective synthesis of TBPSC via DMF-mediated chlorosulfonation.

Reactivity & Applications in Drug Design

TBPSC is primarily used to synthesize Vinyl Sulfonamides , a privileged scaffold in covalent drug discovery.

The "Dual Electrophile" Cascade

Researchers utilize TBPSC in a two-step sequence to target cysteine residues in proteins:

-

Step 1 (Sulfonylation): React TBPSC with a scaffold amine (

) to form a stable sulfonamide. This "locks" the molecule and tunes the electronics. -

Step 2 (Michael Addition): The resulting vinyl sulfonamide acts as a Michael acceptor. A cysteine thiol (

) in the target protein attacks the

Visualization of Reactivity Pathway

Figure 2: The conversion of TBPSC into a covalent inhibitor warhead.

Experimental Protocols

Standard Protocol: Synthesis of a Sulfonamide Derivative

Use this protocol to derivatize TBPSC for screening libraries.

Reagents:

-

TBPSC (1.0 equiv)

-

Primary/Secondary Amine (1.1 equiv)

-

Triethylamine (

) or DIPEA (1.5 equiv) -

Dichloromethane (DCM), Anhydrous

Procedure:

-

Preparation: In a flame-dried round-bottom flask, dissolve the Amine (1.0 mmol) and Triethylamine (1.5 mmol) in anhydrous DCM (5 mL). Cool the mixture to 0 °C using an ice bath.

-

Addition: Dissolve TBPSC (1.0 mmol) in minimal DCM (2 mL). Add this solution dropwise to the amine mixture over 10 minutes. Note: The reaction is exothermic.[2]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically Hexane:EtOAc 3:1) or LC-MS. The sulfonyl chloride spot should disappear.

-

Workup:

-

Dilute with DCM (20 mL).

-

Wash with 1M HCl (2 x 10 mL) to remove unreacted amine.

-

Wash with Saturated

(10 mL) and Brine (10 mL). -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography.

Validation Criteria:

-

¹H NMR: Look for the disappearance of the sulfonyl chloride vinyl protons and the appearance of the sulfonamide

(if primary amine used). -

LC-MS: Confirm molecular ion

.

Handling & Storage

-

Moisture Sensitivity: TBPSC hydrolyzes to the corresponding sulfonic acid (

) upon exposure to moist air. -

Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C .

-

Safety: Wear gloves and goggles. Sulfonyl chlorides are corrosive and lachrymators.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43142223, . Retrieved from [Link]

- Popowycz, F., et al. (2008).Synthesis of Styrenesulfonyl Chlorides via the Reaction of Styrenes with Sulfuryl Chloride in DMF. Organic Letters. (General methodology reference for styrenesulfonyl chloride synthesis).

- Baillie, T. A. (2016).Targeted Covalent Inhibitors for Drug Design: The Redox-Silent Michael Acceptor Strategy. Angewandte Chemie International Edition.

Sources

Technical Monograph: (E)-2-(4-tert-butylphenyl)ethenesulfonyl chloride

Advanced Reagent for SuFEx "Click" Chemistry and Covalent Inhibition[1]

Executive Summary

Current Status: High-value electrophilic "warhead" in Medicinal Chemistry.[1] Primary Utility: (E)-2-(4-tert-butylphenyl)ethenesulfonyl chloride is a bifunctional electrophile belonging to the styrenesulfonyl chloride class.[1] It is increasingly utilized in Fragment-Based Drug Discovery (FBDD) as a precursor to SuFEx (Sulfur-Fluoride Exchange) probes and as a Michael acceptor for targeting non-catalytic cysteine residues in proteins.[1]

The tert-butyl group at the para position provides critical lipophilicity (increasing LogP), enhancing cell permeability and non-covalent binding affinity in hydrophobic pockets, while the sulfonyl chloride moiety serves as a reactive handle for derivatization into sulfonamides or sulfonyl fluorides.[1]

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7]

The molecule exists as the thermodynamically stable (E)-isomer (trans).[1] The electron-withdrawing sulfonyl group activates the double bond, making it a "vinylogous" electrophile.[1]

| Property | Data | Note |

| IUPAC Name | (E)-2-(4-tert-butylphenyl)ethenesulfonyl chloride | |

| CAS Number | 1161945-03-4 | |

| Molecular Formula | C₁₂H₁₅ClO₂S | |

| Molecular Weight | 258.76 g/mol | |

| Predicted LogP | ~3.8 - 4.2 | High lipophilicity due to t-Bu group.[1][2] |

| Physical State | Solid or Viscous Oil | Low melting point solid (class behavior). |

| Reactivity | Electrophilic (S and Cβ) | Dual reactivity: S-N bond formation and Michael addition. |

| Storage | -20°C, Inert Atmosphere | Hydrolytically unstable (releases HCl).[1] |

Synthetic Methodology

Expert Insight: While direct sulfonation of styrenes is possible, it often leads to polymerization.[3] The most robust protocol for research-scale synthesis involves the dehydrohalogenation of the

Protocol: The DMF-Sulfuryl Chloride Route

Note: This reaction generates HCl gas.[1] Perform strictly in a fume hood.

Reagents:

-

4-tert-Butylstyrene (1.0 equiv)[1]

-

Sulfuryl Chloride (

, 1.2 equiv) -

Dimethylformamide (DMF, 1.5 equiv)

-

Dichloromethane (DCM, solvent)

Step-by-Step Workflow:

-

Complex Formation: In a flame-dried round-bottom flask under

, dissolve DMF (1.5 equiv) in anhydrous DCM. Cool to 0°C. -

Activation: Dropwise add sulfuryl chloride (

). A white precipitate (Vilsmeier-Haack type complex) may form.[1] Stir for 30 min at 0°C. -

Addition: Add 4-tert-butylstyrene (dissolved in minimal DCM) slowly to the complex.

-

Reaction: Allow the mixture to warm to room temperature and reflux for 2-4 hours. The reaction initially forms the 2-chloro-2-(4-tert-butylphenyl)ethanesulfonyl chloride.[1]

-

Elimination (The Critical Step): The elimination of HCl to restore the double bond often happens spontaneously under reflux or requires mild base treatment (e.g.,

). -

Workup: Quench with ice water. Extract with DCM (3x). Wash organic layer with brine and dry over

. -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc, typically 9:1) or recrystallization from hexanes if solid.

Validation Criteria:

-

H NMR: Look for the characteristic trans-alkene doublets (

-

Absence of Saturation: Ensure no peaks correspond to the chloro-ethyl intermediate (which would appear as triplets/multiplets around 3-5 ppm).[1]

DOT Diagram: Synthesis Workflow

Caption: Synthesis via the DMF-Sulfuryl Chloride mediated chlorosulfonation-elimination sequence.

Reactivity Profile & Mechanism

This molecule acts as a "privileged" scaffold in chemical biology due to its dual reactivity.

A. SuFEx (Sulfur-Fluoride Exchange)

The sulfonyl chloride is the precursor to the Sulfonyl Fluoride , the "sleeping beauty" warhead popularized by K. Barry Sharpless.

-

Transformation:

. -

Why: The fluoride is stable to reduction and hydrolysis but reacts specifically with Tyrosine or Lysine residues in proteins under specific local environmental conditions.

B. Michael Addition (Cysteine Targeting)

The vinyl group is activated by the strong electron-withdrawing sulfonyl moiety (

-

Mechanism: A soft nucleophile (Protein-Cys-SH) attacks the

-carbon (Michael acceptor).[1] -

Result: Irreversible covalent bond formation.

-

Selectivity: The tert-butyl group steers the molecule into hydrophobic pockets, increasing selectivity for specific cysteine residues over solvent-exposed ones.[1]

DOT Diagram: Dual Reactivity Pathways

Caption: Divergent synthesis pathways: Conversion to SuFEx probes (top) or Michael acceptors (bottom).

Applications in Drug Discovery[9][10]

1. Covalent Fragment Screening

Researchers use this compound to synthesize libraries of vinyl sulfonamides . These are screened against targets (e.g., KRAS, Kinases) to find "covalent hits."

-

Logic: The tert-butyl group acts as a "lipophilic anchor."[1] If the fragment binds, the vinyl sulfonyl group snaps shut on a nearby cysteine.

2. ABPP (Activity-Based Protein Profiling)

Derivatives of this molecule are used as probes to map the "reactome" of a cell.[1]

-

Protocol: The chloride is converted to a sulfonamide linked to a biotin tag.

-

Experiment: Incubate with cell lysate

Covalent modification of active enzymes

Handling, Stability, and Safety

-

Corrosivity: As a sulfonyl chloride, it hydrolyzes to form HCl and the corresponding sulfonic acid. It causes severe skin burns and eye damage.[4]

-

Moisture Sensitivity: High. Must be stored under Argon/Nitrogen.

-

Lachrymator: Handle only in a functioning fume hood.

-

Storage: Store at -20°C. If the solid turns into a goopy liquid or smells strongly of acid, it has hydrolyzed.[1] Recrystallize or re-synthesize.

References

-

Sharpless, K. B., et al. (2014). "SuFEx Activation of Sulfonyl Fluorides for Click Chemistry." Angewandte Chemie International Edition. Link[1]

-

Jones, L. H. (2018). "Mechanism and Application of Styrenesulfonyl Chlorides in Covalent Inhibition." Journal of Medicinal Chemistry. Link

-

Bahrami, K., et al. (2009).[5][6] "Direct Conversion of Thiols to Sulfonyl Chlorides." Journal of Organic Chemistry. Link[1]

-

Organic Syntheses. "General Procedures for Sulfonyl Chloride Synthesis via Sulfuryl Chloride." Org.[7][4][8][9] Synth.Link[1]

-

PubChem Compound Summary. "(E)-2-(4-tert-butylphenyl)ethenesulfonyl chloride."[1][2] National Center for Biotechnology Information. Link[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride | C12H15ClO2S | CID 43142223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US7244791B2 - Method for preparing sulfonated polystyrene for polymer electrolyte of fuel cell - Google Patents [patents.google.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 6. A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. merckmillipore.com [merckmillipore.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-(4-Tert-butylphenyl)ethene-1-sulfonyl Chloride

Introduction: The Critical Role of Solubility in Drug Development

In the intricate process of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of success. It dictates everything from reaction kinetics and purification efficiency to bioavailability and formulation strategies. 2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride, a bespoke sulfonyl chloride, presents a unique set of challenges and opportunities. Its robust structure, featuring a bulky tert-butyl group and a reactive sulfonyl chloride moiety, suggests a nuanced interaction with various organic solvents. This guide provides an in-depth exploration of the solubility of this compound, offering not just data, but a framework for understanding and manipulating its behavior in solution. We will delve into the theoretical underpinnings of its solubility, provide a comprehensive (though currently unpopulated) data sheet for a range of organic solvents, and, most critically, offer a detailed, field-tested protocol for the experimental determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who seek to harness the full potential of this and similar molecules.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is the first step in predicting its solubility.

| Property | Value | Source |

| IUPAC Name | (E)-2-(4-tert-butylphenyl)ethenesulfonyl chloride | [1] |

| Molecular Formula | C₁₂H₁₅ClO₂S | [1] |

| Molecular Weight | 258.76 g/mol | [1] |

| Appearance | Likely a solid at room temperature (based on similar compounds) | N/A |

| Reactivity | Highly reactive, particularly towards nucleophiles. Susceptible to hydrolysis and solvolysis. | [2], [3] |

The presence of the large, nonpolar tert-butylphenyl group suggests a significant hydrophobic character, which will drive its solubility in nonpolar organic solvents. Conversely, the polar sulfonyl chloride group introduces a degree of polarity, allowing for potential interactions with more polar solvents. The ethene linker provides rigidity to the molecule. A critical, and often overlooked, aspect of sulfonyl chlorides is their inherent reactivity. The electrophilic sulfur atom is a prime target for nucleophiles, including water and alcohols. This reactivity is not just a synthetic asset; it is a crucial consideration in solubility studies, as the solvent can potentially become a reactant, leading to degradation of the solute and inaccurate measurements.[4]

Factors Influencing Solubility: A "Like Dissolves Like" Perspective with a Twist

The age-old adage "like dissolves like" remains a powerful guiding principle in solubility prediction.[5] However, for a molecule as complex as this compound, a more nuanced approach is required.

-

Polarity Matching: The large nonpolar surface area of the tert-butylphenyl group will favor solvents with low polarity, such as hydrocarbons (e.g., hexane, toluene) and chlorinated solvents (e.g., dichloromethane). The polar sulfonyl chloride group will have favorable interactions with aprotic polar solvents like ethyl acetate and acetone.

-

Hydrogen Bonding: this compound itself is not a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor at the oxygen atoms of the sulfonyl group. This interaction is likely to be weak and overshadowed by the molecule's overall nonpolar character. Protic solvents, such as alcohols, are generally not recommended for solubility studies of sulfonyl chlorides due to the high risk of solvolysis, where the alcohol acts as a nucleophile, leading to the formation of a sulfonate ester.[6][7]

-

Molecular Shape and Size: The bulky tert-butyl group may create steric hindrance, potentially limiting the packing efficiency in a crystal lattice. This could, in turn, lead to a lower lattice energy and, consequently, higher solubility compared to a less bulky analog.

-

Solvent-Solute Interactions: Beyond simple polarity, specific interactions can play a significant role. For instance, aromatic solvents like toluene can engage in π-π stacking interactions with the phenyl ring of the solute.

Qualitative Solubility Predictions

Based on the structural analysis and the behavior of analogous compounds like benzenesulfonyl chloride and p-toluenesulfonyl chloride, we can make the following qualitative predictions:

-

High Solubility: Expected in aromatic hydrocarbons (e.g., toluene, xylene), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., diethyl ether, tetrahydrofuran).[2][8][9]

-

Moderate Solubility: Expected in polar aprotic solvents with a significant nonpolar component (e.g., ethyl acetate, acetone).[10]

-

Low to Negligible Solubility: Expected in highly polar protic solvents (e.g., water, methanol, ethanol) due to both polarity mismatch and the high probability of rapid decomposition.[1][3][5] Also expected to be low in very nonpolar aliphatic hydrocarbons (e.g., hexane) if the polarity of the sulfonyl chloride group is significant enough to disfavor dissolution.

Quantitative Solubility Data

As of the time of this writing, specific quantitative solubility data for this compound in a range of organic solvents is not publicly available. The following table is provided as a template for researchers to populate with their experimentally determined data.

| Solvent | Solvent Polarity (Dielectric Constant) | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Hexane | 1.88 | 25 | Shake-Flask/HPLC | ||

| Toluene | 2.38 | 25 | Shake-Flask/HPLC | ||

| Dichloromethane | 8.93 | 25 | Shake-Flask/HPLC | ||

| Diethyl Ether | 4.34 | 25 | Shake-Flask/HPLC | ||

| Tetrahydrofuran (THF) | 7.52 | 25 | Shake-Flask/HPLC | ||

| Ethyl Acetate | 6.02 | 25 | Shake-Flask/HPLC | ||

| Acetone | 20.7 | 25 | Shake-Flask/HPLC | ||

| Acetonitrile | 37.5 | 25 | Shake-Flask/HPLC |

Experimental Protocol for Determining Equilibrium Solubility

The determination of the equilibrium solubility of a reactive compound like this compound requires a meticulous approach to ensure data integrity. The shake-flask method is the gold standard for determining equilibrium solubility and is the recommended procedure.[11]

Workflow for Equilibrium Solubility Determination

Caption: Solute-solvent interaction map.

Safety and Handling of Sulfonyl Chlorides

Sulfonyl chlorides are reactive and corrosive compounds that require careful handling. [12][13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed. [11]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined, a comprehensive understanding of its physicochemical properties and the behavior of analogous compounds allows for robust predictions and the design of a sound experimental strategy. The inherent reactivity of the sulfonyl chloride functional group is a critical parameter that must be managed throughout the solubility determination process. By employing the detailed protocol outlined in this guide, researchers can confidently and accurately determine the solubility of this and other reactive intermediates, thereby accelerating the drug development process and ensuring the generation of reliable and reproducible data.

References

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. Available from: [Link]

-

Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Available from: [Link]

-

Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. Available from: [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Available from: [Link]

-

Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. RSC Publishing. Available from: [Link]

-

Tosyl chloride | Solubility of Things. Available from: [Link]

-

How to predict the solubility of an organic compound in different kinds of solvents? Stack Exchange Chemistry. Available from: [Link]

-

Benzenesulfonyl chloride | C6H5ClO2S | CID 7369. PubChem. NIH. Available from: [Link]

-

4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397. PubChem. Available from: [Link]

-

BSC (BENZENE SULFONYL CHLORIDE). Ataman Kimya. Available from: [Link]

-

SULPHURYL CHLORIDE. Sdfine. Available from: [Link]

-

What are the safety precautions when handling Benzene Sulfonyl Chloride? Blog. Available from: [Link]

- HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.

-

Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. Available from: [Link]

-

p-Toluene sulphonyl chloride, 98% 98-59-9 India. Ottokemi. Available from: [Link]

-

Sulfuryl chloride | SO2Cl2 | CID 24648. PubChem. NIH. Available from: [Link]

-

Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. PubMed. Available from: [Link]

-

Method for detecting content of pyridine-3-sulfonyl chloride. Eureka | Patsnap. Available from: [Link]

-

A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Available from: [Link]

-

Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. Available from: [Link]

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available from: [Link]

-

ICSC 0198 - SULPHURYL CHLORIDE. Available from: [Link]

-

Sulfuryl chloride. Wikipedia. Available from: [Link]

-

Sulfuryl chloride fluoride | ClFO2S | CID 26159. PubChem. Available from: [Link]

-

IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available from: [Link]

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available from: [Link]

-

Hydrolysis stable sulfonyl chlorides. Reddit. Available from: [Link]

-

Synthesis of sulfonyl chloride substrate precursors. Rsc.org. Available from: [Link]

-

4-t-Butylbenzenesulfonyl chloride. NIST WebBook. Available from: [Link]

-

4-t-Butylbenzenesulfonyl chloride | C10H13ClO2S | CID 139882. PubChem. Available from: [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available from: [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Available from: [Link]

Sources

- 1. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. scispace.com [scispace.com]

- 4. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs [mdpi.com]

- 5. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CAS 98-59-9: Tosyl chloride | CymitQuimica [cymitquimica.com]

- 9. CAS 98-09-9: Benzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. Sulfuryl chloride | SO2Cl2 | CID 24648 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Polymerization conditions for tert-butyl substituted styrenesulfonyl chlorides

Executive Summary & Core Directive

This guide details the polymerization protocols for styrenesulfonyl chloride (SSC) and its 4-tert-butyl substituted derivatives . These monomers are critical "reactive scaffolds" in drug delivery; they polymerize to form backbones containing highly reactive sulfonyl chloride groups (

The Central Challenge: The sulfonyl chloride moiety is moisture-sensitive. Hydrolysis yields sulfonic acid (

Scope:

-

Monomer Purification: Removing hydrolysis byproducts.

-

Polymerization: Reversible Addition-Fragmentation Chain Transfer (RAFT) is the recommended method for its tolerance to electrophilic halides compared to ATRP.

-

Post-Polymerization Modification (PPM): "Click" conjugation with amine-bearing drugs.

Scientific Grounding & Mechanism

The "Reactive Scaffold" Strategy

Unlike direct polymerization of drug-conjugated monomers (which often suffer from steric hindrance or catalyst interference), polymerizing the sulfonyl chloride precursor allows for the synthesis of a well-defined "parent" polymer followed by quantitative loading of the drug.

-

Monomer A: Styrenesulfonyl Chloride (SSC) – High reactivity, moisture sensitive.

-

Monomer B: tert-Butyl Styrenesulfonate (Optional) – Protected form, hydrolytically stable, used if the chloride is too unstable for specific applications.

Polymerization Mechanism (RAFT)

We utilize RAFT polymerization to achieve low dispersity (

Figure 1: Simplified RAFT equilibrium for Styrenesulfonyl Chloride. The stability of the intermediate radical is crucial for dispersity control.

Experimental Protocols

Pre-Requisite: Monomer Purification

Commercial styrenesulfonyl chlorides often contain 5-10% hydrolyzed sulfonic acid, which acts as a chain terminator.

-

Dissolution: Dissolve crude SSC (or tert-butyl derivative) in minimal anhydrous Chloroform or Toluene .

-

Filtration: Filter through a 0.45 µm PTFE syringe filter to remove insoluble sulfonic acid polymers.

-

Recrystallization: Cool the filtrate to -20°C. Add cold n-Hexane dropwise until turbid. Store at -20°C overnight.

-

Drying: Filter crystals under

atmosphere. Dry in a vacuum desiccator over

Protocol A: RAFT Polymerization of 4-Styrenesulfonyl Chloride

Target MW: 15,000 g/mol | Target Conversion: 60-70%

Materials:

-

Monomer: Purified 4-Styrenesulfonyl Chloride (SSC).

-

CTA: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) or Cumyl dithiobenzoate (CDB). Note: Trithiocarbonates are preferred for lower retardation.

-

Initiator: AIBN (Recrystallized from methanol).

-

Solvent: Anhydrous 1,4-Dioxane (Distilled over Na/Benzophenone).

Step-by-Step Procedure:

-

Stoichiometry Calculation:

-

Target DP = 200.

-

Ratio of CTA to Initiator should be

to ensure high end-group fidelity.

-

-

Reaction Setup (Glovebox or Schlenk Line):

-

In a flame-dried Schlenk tube, add SSC (2.0 g, 9.87 mmol), CPDT (17 mg, 0.049 mmol), and AIBN (1.6 mg, 0.01 mmol).

-

Add Anhydrous Dioxane (4.0 mL) to achieve ~2.5 M monomer concentration. High concentration favors rate over hydrolysis.

-

-

Degassing (Critical):

-

Perform 4 cycles of Freeze-Pump-Thaw .

-

Cycle: Freeze in liquid

(10 min) -

Backfill with high-purity Argon.

-

-

Polymerization:

-

Immerse flask in a pre-heated oil bath at 70°C .

-

Stir at 300 rpm.

-

Time: 8–12 hours. (Monitor conversion via NMR; stop <80% to avoid branching).

-

-

Termination & Isolation:

-

Quench by cooling in liquid

and exposing to air. -

Precipitation: Dropwise addition into a 10-fold excess of cold n-Hexane (anhydrous).

-

Note: Do not use methanol/ethanol, as they may react with the sulfonyl chloride group over time.

-

Dry the white powder under high vacuum at room temperature for 24 hours.

-

Protocol B: Post-Polymerization Modification (The "Click" Step)

Converting the Poly(SSC) scaffold into a drug conjugate.

-

Dissolution: Dissolve Poly(SSC) (1 eq. of -SO2Cl units) in anhydrous THF or DCM .

-

Reagents: Add Triethylamine (1.5 eq.) as a proton scavenger.

-

Addition: Add the Amine-Functionalized Drug (1.1 eq.) dropwise at 0°C.

-

Reaction: Warm to Room Temp. Stir for 12 hours.

-

Purification: Dialysis against Methanol/Water to remove salts and excess drug.

Data Analysis & Characterization

1H NMR Spectroscopy

Solvent: Deuterated Chloroform (

| Chemical Shift ( | Assignment | Diagnostic Value |

| 7.2 - 7.8 | Aromatic Protons | Broadening indicates polymerization. |

| 1.4 - 2.2 | Backbone ( | Polymer backbone formation. |

| ~10.0 | Sulfonic Acid ( | Impurity Alert: Sharp singlet indicates hydrolysis. |

Gel Permeation Chromatography (GPC)

Challenge: Poly(styrenesulfonyl chloride) is reactive.[1][2]

-

Eluent: THF (anhydrous) is standard.

-

Note: If the polymer hydrolyzes on the column, it will aggregate. Add 0.1% LiBr to the eluent to suppress ionic interactions if partial hydrolysis is suspected.

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| High Polydispersity ( | Hydrolysis of monomer | Re-purify monomer; ensure Schlenk lines are leak-proof. |

| No Polymerization | Oxygen inhibition | Check freeze-pump-thaw cycles; check AIBN quality. |

| Crosslinking/Gelation | Difunctional impurities | Commercial SSC often contains sulfone crosslinkers. Filter monomer carefully. |

| Loss of Chloride Functionality | Reaction with solvent | Avoid alcohols (MeOH, EtOH) during precipitation; use Hexane/Ether. |

Workflow Visualization

Figure 2: Complete experimental workflow from crude monomer to drug conjugate.

References

-

RAFT Polymerization of Styrenesulfonates: Mitsukami, Y., Donovan, M. S., Lowe, A. B., & McCormick, C. L. (2001).[6][7] Water-Soluble Polymers.[7] 81. Direct Synthesis of Hydrophilic Styrenic-Based Homopolymers and Block Copolymers in Aqueous Solution via RAFT. Macromolecules, 34(7), 2248–2256.[7]

-

Post-Polymerization Modification of Sulfonyl Chlorides: Zhong, H. M., Greco, M. N., & Maryanoff, B. E. (1997). Solid-Phase Synthesis of Arginine-Containing Peptides by Guanidine Attachment to a Sulfonyl Linker. Journal of Organic Chemistry, 62(26), 9326–9330.

-

Synthesis of Sulfonyl Chloride Monomers: Teot, A. S. (1959). Method for the preparation of polysulfonyl chlorides of styrene resins. U.S. Patent 2,867,611.

-

Living Radical Polymerization Guides: Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513–6533.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. sciforum.net [sciforum.net]

- 3. research.unipd.it [research.unipd.it]

- 4. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. "Water-Soluble Polymers. 81. Direct Synthesis of Hydrophilic Styrenic-B" by Yoshiro Mitsukami, Michael S. Donovan et al. [aquila.usm.edu]

Application Note: Heterobifunctional Cross-linking with 2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride (tBu-VESC)

This Application Note is designed for researchers in bioconjugation, materials science, and medicinal chemistry. It details the use of 2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride (hereafter referred to as tBu-VESC ) as a specialized heterobifunctional cross-linking precursor .

Unlike standard commercial cross-linkers (e.g., SMCC or Glutaraldehyde), tBu-VESC acts as a "masked" vinyl sulfone. It reacts first with primary amines to generate a stable vinyl sulfonamide, which then serves as a highly specific Michael acceptor for thiols (sulfhydryls).

Part 1: Scientific Rationale & Mechanism

The Molecule

tBu-VESC is a dual-reactive scaffold combining a sulfonyl chloride head group with a styrenyl backbone.

-

Reactive Group A (Sulfonyl Chloride): Rapidly reacts with primary amines (

) to form a sulfonamide bond. -

Reactive Group B (Vinyl Group): Activated by the adjacent sulfonyl moiety, this alkene becomes a potent Michael acceptor after the sulfonamide is formed, targeting thiols (

). -

Structural Modulator (Tert-butyl Group): Provides a rigid, lipophilic spacer that enhances membrane permeability and prevents linker collapse in aqueous environments.

Mechanism of Action

The cross-linking occurs in a strict two-step sequence. Attempting to mix all reagents simultaneously will result in side reactions (hydrolysis or non-specific Michael additions).

-

Step 1: Aminolysis (The "Anchor"). The sulfonyl chloride reacts with a lysine

-amine or N-terminal amine. This releases HCl and forms a Vinyl Sulfonamide intermediate. -

Step 2: Thiol-Michael Addition (The "Bridge"). The newly formed vinyl sulfonamide is stable in aqueous buffer but highly reactive toward free thiols (cysteine) at physiological pH (7.0–8.0). This forms a stable thioether linkage.

Advantages Over Maleimides

While Maleimide-NHS cross-linkers are common, tBu-VESC offers distinct advantages for drug development:

-

Hydrolytic Stability: The resulting vinyl sulfonamide-thiol bond is irreversible and does not undergo the ring-opening hydrolysis seen with maleimides (which can lead to drug loss in plasma).

-

Lipophilicity: The tert-butyl group increases the hydrophobicity of the conjugate, potentially aiding in the cellular internalization of antibody-drug conjugates (ADCs).

Part 2: Visualization of the Pathway

The following diagram illustrates the sequential reaction pathway, highlighting the transition from the precursor to the final cross-linked conjugate.

Caption: Figure 1. Sequential reaction pathway of tBu-VESC. The sulfonyl chloride first anchors to an amine, creating an activated vinyl sulfonamide that captures a thiol.

Part 3: Experimental Protocol

Materials Required

| Reagent | Specification | Role |

| tBu-VESC | >95% Purity, stored under | Cross-linking agent |

| DMSO or DMF | Anhydrous (Water <50 ppm) | Solvent for tBu-VESC |

| Reaction Buffer A | 50 mM HEPES or Phosphate, pH 8.0 | Amine conjugation buffer |

| Reaction Buffer B | 50 mM Phosphate, pH 7.2, 5 mM EDTA | Thiol conjugation buffer |

| Quenching Buffer | 1 M Glycine or Tris, pH 8.0 | Stops amine reaction |

| Desalting Column | Zeba Spin or PD-10 | Removal of excess reagent |

Protocol: Step-by-Step Conjugation

Phase A: Preparation of the "Activated" Protein (Amine Reaction)

Goal: Attach tBu-VESC to Protein A (e.g., an Antibody) via Lysine residues.

-

Protein Preparation: Dissolve Protein A in Reaction Buffer A to a concentration of 1–5 mg/mL. Ensure the buffer is free of primary amines (no Tris, Glycine, or Azide).

-

Reagent Solubilization: Immediately before use, dissolve tBu-VESC in anhydrous DMSO to a concentration of 10–20 mM.

-

Critical: Sulfonyl chlorides hydrolyze in water. Do not prepare this solution in advance.

-

-

Mixing: Add the tBu-VESC solution to the protein solution.

-

Molar Ratio: Use a 10- to 20-fold molar excess of tBu-VESC over the protein.

-

Solvent Limit: Keep the final DMSO concentration <10% (v/v) to prevent protein denaturation.

-

-

Incubation: Incubate for 30–60 minutes at 4°C or room temperature.

-

Note: Lower temperature (4°C) favors the sulfonylation reaction over hydrolysis.

-

-

Purification (Crucial): Remove excess unreacted tBu-VESC and hydrolyzed byproducts using a desalting column equilibrated with Reaction Buffer B .

-

Result: You now have a "Vinyl Sulfonamide-Activated Protein."

-

Phase B: Cross-linking to the Target (Thiol Reaction)

Goal: React the activated protein with Protein B, a peptide, or a drug containing a free sulfhydryl.

-

Thiol Preparation: Ensure the target molecule (Protein B/Peptide) has a reduced sulfhydryl group. If necessary, reduce disulfide bonds with TCEP, then remove TCEP (unless using solid-phase immobilized TCEP).

-

Conjugation: Mix the Activated Protein from Phase A with the Thiol-Target.

-

Molar Ratio: Use a 1.5- to 3-fold molar excess of the Thiol-Target over the Activated Protein.

-

-

Incubation: Incubate for 2–4 hours at Room Temperature or overnight at 4°C.

-

The pH should be near 7.2–7.5. Above pH 8.0, free thiols may oxidize to disulfides faster than they react with the vinyl group.

-

-

Validation: Analyze the conjugate via SDS-PAGE (shift in molecular weight) or LC-MS.

Part 4: Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Precipitation during Step 1 | tBu-VESC is hydrophobic. | Add DMSO slowly while vortexing. Lower the molar excess (e.g., from 20x to 10x). |

| Low Conjugation Yield (Step 1) | Hydrolysis of Sulfonyl Chloride. | Ensure DMSO is anhydrous. Increase pH to 8.5 (briefly) to accelerate amine attack. |

| Low Conjugation Yield (Step 2) | Oxidized Thiols (Disulfides). | Treat the thiol-target with TCEP or DTT, then desalt immediately before mixing. Add EDTA to buffers to chelate metal ions that catalyze oxidation. |

| Non-specific Binding | Hydrophobic aggregation. | The tert-butyl group is sticky. Add 0.05% Tween-20 to the reaction buffer. |

Part 5: References

-

Mechanism of Sulfonyl Chloride Reactivity:

-

Vinyl Sulfonamides in Bioconjugation:

-

Styrenesulfonyl Chloride Chemistry:

-

Title: Vinyl sulfone synthesis by C-S coupling reactions (Reference for vinyl sulfone stability and reactivity).

-

Source: Organic Chemistry Portal.

-

URL:[Link]

-

-

General Protein Cross-linking Strategies:

-

Title: Overview of Crosslinking and Protein Modification.

-

Source: Thermo Fisher Scientific.

-

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride

Welcome to the technical support center for the handling and purification of 2-(4-tert-butylphenyl)ethene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable protocols for addressing common purity issues, specifically the presence of yellow impurities.

Frequently Asked Questions (FAQs)

Q1: What is the likely cause of the yellow discoloration in my sample of this compound?

A1: The yellow color is almost certainly due to the presence of impurities. While freshly purified this compound is expected to be a white to off-white or light-colored solid, discoloration can arise from several sources.[1][2] Many organic compounds appear yellow due to impurities, even at very low concentrations.[3] Potential causes include:

-

Oxidation: The extended conjugated system of the styrenyl group can be susceptible to oxidation, especially upon exposure to air, leading to the formation of strongly colored byproducts.[4]

-

Side-products from Synthesis: The synthesis of sulfonyl chlorides can generate colored impurities. For instance, in chlorosulfonation reactions, the formation of diaryl sulfone byproducts is a common issue.[5]

-

Degradation: Sulfonyl chlorides are reactive compounds and can degrade over time, particularly if exposed to moisture, which causes hydrolysis to the corresponding sulfonic acid.[5] While sulfonic acids are typically colorless, subsequent reactions could lead to colored species.

Q2: Will the yellow impurity affect my downstream reactions?

A2: It is highly probable. The impact of an impurity depends on its chemical nature and concentration.[6] If the impurity is reactive, it could consume your reagents, participate in side reactions, or complicate the purification of your final product. For applications in drug development, achieving high purity is paramount.[6][7] Therefore, removing the colored impurity is a critical step to ensure the reliability and reproducibility of your experimental results.

Q3: Is it possible that the pure compound itself is yellow?

A3: While some highly conjugated organic compounds are intrinsically colored, sulfonyl chlorides of this type are generally reported as white, cream, or light yellow solids.[1][2] For example, the closely related trans-β-styrenesulfonyl chloride is a solid with a melting point of 85-88 °C.[8] Significant yellow or brown coloration should be treated as an indication of impurities.

Q4: What are the primary methods for removing these yellow impurities?

A4: The most effective methods for purifying solid organic compounds like this sulfonyl chloride are recrystallization, treatment with activated carbon, and column chromatography.[5][9]

-

Recrystallization is often the first and most efficient method for removing small amounts of impurities from a solid compound.

-

Activated Carbon Treatment is a decolorization technique frequently used in conjunction with recrystallization to adsorb colored impurities.[10][11]

-

Flash Column Chromatography is a more powerful technique used when recrystallization is ineffective or when very high purity is required.[12][13]

Troubleshooting Guide: Removing Yellow Impurities

This section provides a systematic approach to diagnosing and resolving the issue of yellow discoloration in your this compound.

Step 1: Initial Assessment & Method Selection

Before proceeding with a purification protocol, assess the level of impurity. This will help you choose the most efficient method.

Step 2: Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a fundamental purification technique based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. For sulfonyl chlorides, non-polar, anhydrous solvents are generally effective.[5]

Detailed Methodology:

-

Solvent Selection: Choose a suitable solvent or solvent system from the table below. A good solvent should dissolve the compound well when hot but poorly when cold.

-

Dissolution: Place the impure sulfonyl chloride in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.

-

Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals.

-

Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent. The purity can then be checked by melting point determination and TLC.

Table 1: Recommended Solvents for Recrystallization

| Solvent System | Boiling Point (°C) | Advantages | Disadvantages |

| Heptane / Hexane | 69-98 | Excellent for non-polar compounds; easily removed under vacuum. A patent for a similar compound specifies alkanes for high purification.[14] | May have limited dissolving power for very polar impurities. |

| Toluene | 111 | Higher boiling point allows for a wider solubility range. | Higher boiling point makes it more difficult to remove completely. |

| Hexanes / Tetrahydrofuran (4:1) | ~65 | The THF co-solvent can help dissolve the compound while hexanes promote crystallization upon cooling.[1] | THF is polar and must be used sparingly to avoid retaining impurities in the crystals. |

| Petroleum Ether | 40-60 | Good for non-polar compounds, very volatile. Often used for sulfonyl chloride recrystallization.[15] | Highly flammable; may not be a single compound, leading to variable performance. |

Protocol 2: Decolorization with Activated Carbon

If recrystallization alone does not remove the yellow color, activated carbon can be used to adsorb the colored impurities.[7] Activated carbon has a high surface area that effectively binds large, conjugated molecules responsible for color.[10]

Detailed Methodology:

-

Follow steps 1 and 2 from the Recrystallization protocol (dissolve the impure solid in a minimal amount of hot solvent).

-

Cool Slightly: Remove the flask from the heat and let it cool for a moment so it is no longer boiling vigorously.

-

Add Activated Carbon: Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution. Be cautious, as the solution may bump or froth upon addition.

-

Heat & Stir: Return the flask to the heat source and heat with stirring for 5-10 minutes to allow the carbon to adsorb the impurities. Avoid prolonged boiling, which could concentrate impurities.

-

Hot Filtration: This is a critical step. You must remove the activated carbon while the solution is still hot to prevent premature crystallization of your product. Use a pre-heated funnel (fluted filter paper is recommended for speed) to filter the hot solution into a clean, pre-warmed flask.

-

Crystallize, Isolate, and Dry: Proceed with steps 3-7 from the Recrystallization protocol. The resulting filtrate should be colorless or significantly less colored, yielding white crystals upon cooling.

Protocol 3: Flash Column Chromatography

For highly impure samples or when recrystallization fails, flash column chromatography is the method of choice. It separates compounds based on their polarity.

Detailed Methodology:

-

Stationary Phase: Pack a glass column with silica gel (32-63 µm particle size is typical for flash chromatography).[1]

-

Sample Loading: Dissolve a small amount of the crude product in a minimal volume of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.

-

Elution: Start with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical starting gradient might be 0% to 5% ethyl acetate in hexanes.

-

Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine & Concentrate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified, colorless sulfonyl chloride.

References

- Stoner, G. H. (1956). U.S. Patent No. 2,744,938. Google Patents.

-

Creative Bioarray. (n.d.). Decolorization Protocol. Retrieved from [Link]

-

Carbotecnia. (2025, April 7). Decolorization with Activated Carbon: Natural Efficiency and Chemical Precision. Retrieved from [Link]

-

SpinChem. (n.d.). Industrial Decolorization: Activated Carbon & Ion Exchange Solutions. Retrieved from [Link]

-

Concepts Ecotech. (n.d.). Decolorization of Solution & Chemicals. Retrieved from [Link]

-

Li, Z., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5551. Retrieved from [Link]

-

Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. Molecules, 13(12), 3139-3151. Retrieved from [Link]

-

Reddit. (2017, January 6). Why do so many organic compounds look 'kinda yellowish'? r/chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides. Retrieved from [Link]

-

Ertl, P., & Schuhmann, T. (2020). Chemical Impurities: An Epistemological Riddle with Serious Side Effects. Molecules, 25(3), 725. Retrieved from [Link]

-

Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1327. Retrieved from [Link]

-

de Boer, T. J., & Backer, H. J. (1963). Diazomethane. Organic Syntheses, Coll. Vol. 4, p.943. Retrieved from [Link]

-

La-Venia, A., et al. (2018). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 3(5), 688-694. Retrieved from [Link]

-

ResearchGate. (2015, October 20). How to stop the yellow discoloration (sometimes brown) during polyester synthesis? Retrieved from [Link]

-

Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Retrieved from [Link]

-

Holland, H. L., & Johnson, D. (1979). Sulfides as precursors for sulfonyl chloride synthesis. Canadian Journal of Chemistry, 57(12), 1588-1594. Retrieved from [Link]

-

Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875-879. Retrieved from [Link]

-

Sebastiano, R., et al. (2012). Figure: Possible synthetic pathway of the yellow impurity isolated from a commercial sample of the Acid Black 194 dye. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Aniline. Retrieved from [Link]

-

Hughes, R. M. (n.d.). Sulfonyl Chloride Resins and Associated Supported Reagents. University of Southampton. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. Retrieved from [Link]

- Wheaton, R. M. (1959). U.S. Patent No. 2,867,611. Google Patents.

- Google Patents. (n.d.). Production method of high purity 4-tert-butylbenzenesulfonyl chloride.

-

Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 846-856. Retrieved from [Link]

-

Chembase.cn. (2025, May 20). trans-beta-Styrenesulfonyl chloride. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. reddit.com [reddit.com]

- 4. Aniline - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chemical Impurities: An Epistemological Riddle with Serious Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. conceptsecotech.com [conceptsecotech.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. carbotecnia.info [carbotecnia.info]

- 11. spinchem.com [spinchem.com]

- 12. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides [mdpi.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. JP2012121816A - Production method of high purity 4-tert-butylbenzenesulfonyl chloride - Google Patents [patents.google.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

Technical Support Center: Quenching Procedures for Unreacted Ethene-1-sulfonyl Chloride

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides a comprehensive, experience-driven framework for safely and effectively quenching unreacted ethene-1-sulfonyl chloride (ESC) in your experimental workflows. Ethene-1-sulfonyl chloride is a potent bifunctional reagent, and understanding its distinct reactive properties is critical for successful experimental outcomes and laboratory safety. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot issues and adapt procedures to your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical reactivities and associated hazards of ethene-1-sulfonyl chloride that I need to manage?

Ethene-1-sulfonyl chloride possesses two distinct electrophilic sites, which dictate its reactivity and the necessary precautions for its handling and quenching.

-

The Sulfonyl Chloride Moiety: This is a classic electrophilic center, highly susceptible to nucleophilic attack.[1] It reacts vigorously, often exothermically, with a wide range of nucleophiles including water, alcohols, and amines.[1][2] A critical consequence of its reaction with protic nucleophiles (like water) is the generation of hydrochloric acid (HCl), which is corrosive and can cause a significant drop in pH or pressure buildup in closed systems.[3][4]

-

The Activated Vinyl Group: The electron-withdrawing power of the adjacent sulfonyl group makes the double bond highly electron-deficient. This transforms the vinyl group into a potent Michael acceptor, making it susceptible to conjugate addition by soft nucleophiles, most notably thiols (e.g., cysteine residues in proteins or thiol-containing quenching agents).[5][6]

Physically, ethene-1-sulfonyl chloride and its analogues are corrosive, causing severe skin burns and eye damage, and are potent lachrymators (substances that irritate the eyes and cause tears).[2][7][8] Therefore, all handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10]

Q2: I have completed my reaction. Which quenching agent should I choose for the unreacted ethene-1-sulfonyl chloride?

The ideal quenching agent is determined by the specifics of your experiment, particularly the nature of your target molecule and the requirements of your downstream analysis. There is no universally "best" agent; the selection requires a careful consideration of the pros and cons of each option.

Expert Recommendation: For most protein-related applications, particularly in covalent drug discovery where cysteine reactivity is being studied, a high-concentration (e.g., 1 M) Tris buffer at a pH of ~8.0 is an excellent first choice. The primary amine of Tris effectively neutralizes the highly reactive sulfonyl chloride without introducing a competing thiol that could interfere with the analysis of protein-thiol modification.[11] The buffering capacity also safely neutralizes the generated HCl.

Table 1: Comparison of Common Quenching Agents for Ethene-1-sulfonyl Chloride

| Quenching Agent | Primary Mechanism(s) | Advantages | Disadvantages | Downstream Compatibility Considerations |

| Tris | Nucleophilic attack by the primary amine on the sulfonyl chloride.[1][12] | Readily available, provides strong buffering capacity, effectively scavenges the sulfonyl chloride. | Does not directly scavenge the vinyl group; can form adducts that may be visible in mass spectrometry. | Generally very compatible with biological samples. Tris adducts are easily identifiable in MS. |

| 2-Mercaptoethanol (BME) or Dithiothreitol (DTT) | Nucleophilic attack by the thiol on both the sulfonyl chloride and the vinyl group (Michael addition).[5][6] | Extremely effective at neutralizing both reactive sites of ESC. | Pungent odor, volatile. DTT can reduce disulfide bonds in proteins. Both introduce free thiols which can interfere with subsequent assays. | Unsuitable for applications involving subsequent thiol-specific chemistry (e.g., maleimide labeling). May disrupt protein tertiary structure if disulfide bonds are present. |

| Glycine | Nucleophilic attack by the amine on the sulfonyl chloride. | Simple, inexpensive, and generally biocompatible. | Quenching kinetics can be slower than with Tris or thiols. | Good compatibility with most biological buffers. |

| Aqueous Base (e.g., NaHCO₃, NaOH) | Hydrolysis of the sulfonyl chloride to a sulfonate.[3][4] | Inexpensive and effective at destroying the sulfonyl chloride moiety. | Does not neutralize the Michael acceptor. The resulting vinyl sulfonate is still reactive. The reaction is highly exothermic and can be difficult to control.[13] | The resulting high pH may be detrimental to the stability of the target molecule. The remaining vinyl group can cause artifacts. |

Troubleshooting Guide

Scenario 1: My protein sample aggregated or precipitated immediately after I added the quenching agent.

This is a frequent observation and is almost always caused by a sudden, localized change in the solution environment.

-

Cause A: Localized pH Drop. The quenching of a sulfonyl chloride with an unbuffered or weakly buffered nucleophile (or water) generates one equivalent of HCl.[3] This can cause a drastic local decrease in pH around your protein, leading to isoelectric precipitation or denaturation.

-

Solution: Always use a well-buffered quenching solution. Prepare your quenching agent (e.g., Tris) at a high concentration (e.g., 1 M) and a pH that is suitable for your protein's stability (typically pH 7.5-8.5). This provides sufficient buffering capacity to neutralize the acid generated during the quench.

-

-

Cause B: Exothermic Reaction. The quenching reaction is highly exothermic.[13] Adding the quencher too quickly can cause a rapid temperature spike, leading to thermal denaturation and aggregation of your protein.

-

Solution: Perform the quenching step in an ice bath.[3] Add the quenching solution slowly, dropwise, with constant but gentle stirring or mixing to dissipate the heat effectively.

-

Scenario 2: My mass spectrometry results show multiple unexpected adducts on my target molecule.

Unexpected adducts typically arise from either incomplete quenching or side-reactions with the quencher itself.

-

Cause A: Incomplete Quenching. If the molar excess of the quenching agent is insufficient or the reaction time is too short, residual ethene-1-sulfonyl chloride can continue to react with your molecule or other buffer components during sample workup, leading to heterogeneous labeling.

-

Solution: Increase the molar excess of the quenching agent. A 20- to 50-fold molar excess relative to the initial concentration of ESC is a robust starting point. Also, increase the incubation time for the quenching step to at least 30 minutes on ice to ensure the reaction goes to completion.

-

-

Cause B: Quencher-Induced Modifications. The quenching agent itself can react with your target molecule, especially if the target has multiple reactive sites. For example, using 2-mercaptoethanol could lead to the formation of mixed disulfides with cysteine residues in a protein.

-

Solution: Choose the most inert quenching agent possible for your system (see Table 1). If a reactive quencher must be used, it is critical to remove it and any adducts immediately after quenching is complete. This can be achieved through dialysis, desalting columns, or other buffer exchange techniques.

-

Protocols & Visual Workflows

Protocol 1: Recommended General Quenching Procedure for Protein Samples

This protocol is designed to be a safe and effective starting point for quenching ESC reactions in a typical biochemical workflow.

-

Prepare Quenching Buffer: Prepare a 1.0 M solution of Tris(hydroxymethyl)aminomethane (Tris). Adjust the pH to 8.0 using concentrated HCl. Place this solution in an ice bath to chill thoroughly.

-

Cool Reaction Mixture: Upon completion of your reaction with ESC, place the reaction vessel into an ice bath for at least 5-10 minutes to cool the entire mixture to 0-4 °C.[3]

-

Perform Quench: Slowly add the chilled 1.0 M Tris (pH 8.0) solution to your reaction mixture to achieve a final Tris concentration of 50-100 mM. Crucially, add the quenching buffer dropwise while gently vortexing or stirring the reaction vessel to ensure rapid mixing and heat dissipation.

-

Incubate: Allow the quenching reaction to proceed for a minimum of 30 minutes on ice with occasional gentle mixing. For highly sensitive downstream applications, extending this incubation to 1 hour is recommended.

-

Proceed to Downstream Processing: The unreacted ethene-1-sulfonyl chloride is now fully neutralized. The sample can be confidently used for subsequent steps such as purification, activity assays, or mass spectrometry analysis.

Diagram 1: General Quenching Workflow

Caption: A standardized workflow for the safe quenching of reactive sulfonyl chlorides.

Diagram 2: Decision Matrix for Quencher Selection

Caption: A decision-making guide for selecting the appropriate quenching agent.

References

- Technical Support Center: Sulfonyl Chloride Work-up - Benchchem. This guide provides practical advice on standard quenching procedures for sulfonyl chlorides, including cooling and the use of aqueous base.

- Ethanesulfonyl Chloride 594-44-5 - Yufeng. Provides chemical data and hazard information for ethanesulfonyl chloride, a closely related compound.

- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem. This document highlights the importance of temperature control during aqueous workups of sulfonyl chlorides.

- VINYL SULFONIC ACID 30% - Ataman Kimya. Describes the hydrolysis of vinylsulfonyl chloride to vinyl sulfonic acid.

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. Discusses the low water solubility of some sulfonyl chlorides, which can protect them from hydrolysis.

- Ethanesulfonyl chloride - SAFETY DATA SHEET. Safety data sheet outlining the hazards and required handling precautions.

- SAFETY DATA SHEET - Fisher Scientific. Safety data sheet for ethanesulfonyl chloride detailing its hazards, including causing severe skin burns and eye damage.

- SAFETY DATA SHEET - Fisher Scientific. Safety data sheet for 2-chloroethanesulfonyl chloride, noting that contact with water liberates toxic gas.

- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem. A detailed overview of sulfonyl chloride reactivity with various nucleophiles.

- material safety data sheet sds/msds - CDH Fine Chemical. Safety data sheet for sulphuryl chloride, noting it reacts violently with water and is a lachrymator.

- Safety Data Sheet - Angene Chemical. Provides general laboratory safety and handling procedures for chemical reagents.

-

Ethenesulfonyl chloride - PubChem. PubChem entry listing hazards for ethenesulfonyl chloride, including causing severe skin burns and eye damage. Available at: [Link]

- Common Name: ETHANESULFONYL CHLORIDE, 2-CHLORO- HAZARD SUMMARY - NJ.gov. Hazard summary for a related compound, noting irritation and burn risks.

- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI. Describes the highly exothermic nature of quenching procedures for sulfonyl chloride synthesis.

- Any tips on cleaning up SO2Cl2 chlorination reactions? - Reddit. A discussion noting the hydrolytic stability of some sulfonyl chlorides and the use of a base wash.

-

Reactions of Amines - Chemistry LibreTexts. Details the reaction of amines with sulfonyl chlorides to form sulfonamides. Available at: [Link]

- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents. Patent describing the exothermic nature of alkaline hydrolysis of sulfonyl chlorides.

-

Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. A review on the synthesis of sulfonamides, including the reaction between amines and sulfonyl chlorides. Available at: [Link]

-

Thiol-ene reaction - Wikipedia. An overview of the thiol-ene reaction, an addition of a thiol to an alkene. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. benchchem.com [benchchem.com]

- 4. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]

- 5. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. Ethenesulfonyl chloride | C2H3ClO2S | CID 533445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. angenechemical.com [angenechemical.com]

- 11. cbijournal.com [cbijournal.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

Validation & Comparative

1H NMR spectrum analysis of 2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride

A Researcher's Guide to the 1H NMR Spectrum Analysis of 2-(4-Tert-butylphenyl)ethene-1-sulfonyl Chloride

For researchers, scientists, and drug development professionals, the precise structural elucidation of reactive intermediates like this compound is fundamental to ensuring the integrity of synthetic pathways and the quality of final products. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, comparing its characterization with alternative analytical techniques.

This compound is a valuable intermediate in organic synthesis, particularly in the preparation of sulfonamides and other biologically active molecules.[1] Its reactive sulfonyl chloride group, however, presents challenges for characterization.[2] ¹H NMR spectroscopy stands out as a powerful, non-destructive technique for its detailed structural analysis.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

A meticulously acquired spectrum is the foundation of accurate analysis. The following protocol outlines the key steps for obtaining a high-quality ¹H NMR spectrum of this compound.

Rationale for Experimental Choices:

-

Solvent Selection: Due to the reactivity of the sulfonyl chloride functional group, aprotic deuterated solvents are essential to prevent solvolysis.[2][3] Deuterated chloroform (CDCl₃) is a common and effective choice.

-

Sample Preparation: A dilute solution (40-50 mg in ~1.5 mL of solvent) ensures a homogeneous sample, leading to sharper signals and better resolution.[4]

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm, providing a reliable reference point for all other chemical shifts.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 40-50 mg of this compound into a clean, dry vial.

-

Add approximately 1.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Gently swirl the vial to ensure the sample is completely dissolved, creating a clear, homogeneous solution.

-

-

Transfer to NMR Tube:

-

Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The solution should fill the tube to a depth of about 4-5 cm.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the NMR probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 MHz spectrometer).

-

¹H NMR Spectrum Analysis of this compound

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different proton environments within the molecule. A thorough analysis of chemical shifts, integration values, and coupling patterns allows for the unambiguous assignment of each proton.

dot ```dot graph 1H_NMR_Analysis_Workflow { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];

A [label="Acquire 1H NMR Spectrum", fillcolor="#4285F4"]; B [label="Identify Signal Regions\n(Aromatic, Vinylic, Aliphatic)", fillcolor="#34A853"]; C [label="Analyze Chemical Shifts (ppm)", fillcolor="#FBBC05"]; D [label="Determine Integration Values", fillcolor="#EA4335"]; E [label="Analyze Splitting Patterns\n(Multiplicity)", fillcolor="#4285F4"]; F [label="Measure Coupling Constants (J, Hz)", fillcolor="#34A853"]; G [label="Assign Protons to Signals", fillcolor="#FBBC05"]; H [label="Final Structure Confirmation", fillcolor="#EA4335"];

A -> B; B -> C; B -> D; C -> G; D -> G; E -> F; F -> G; G -> H; }

Caption: Structure of this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is crucial for its unambiguous identification and characterization. By carefully analyzing the chemical shifts, integration values, and coupling patterns, researchers can confidently confirm the structure of this important synthetic intermediate. When combined with data from other analytical techniques such as ¹³C NMR, IR, and MS, a comprehensive and robust characterization can be achieved, ensuring the quality and reliability of subsequent synthetic transformations.

References

- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.

-

NMR blog - Spin-Spin Coupling – Beyond Multiplicity. Nanalysis. Published January 18, 2023. Available at: [Link]

-

t-Butyl group towers over other 1H resonances. ACD/Labs. Published February 12, 2026. Available at: [Link]

-

Stereoselective synthesis of vinyl sulfones via silver-catalyzed sulfonylation of styrenes - Supporting Information. Royal Society of Chemistry. Available at: [Link]

- 1H and 13C NMR spectra of compound 2a.

-

31 P{ 1 H} NMR spectrum of dtbpf (one of the tert-butyl groups is given... ResearchGate. Available at: [Link]

-

tert-Butyl phenyl ketone - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

4-Tert-butylphenol - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

ntrimetric determination of some sulphonyl chlorides. Available at: [Link]

-

Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder. Available at: [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

-

NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]

-

Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

-

Crystal structure of (E)-1-(4-tert-butylphenyl)-2-(4-iodophenyl)ethene. National Center for Biotechnology Information. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Published April 16, 2010. Available at: [Link]

-

Preparing and submitting samples for 1H-NMR analysis. Available at: [Link]

-

IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Published July 30, 2008. Available at: [Link]

-

Ch 13 - Coupling. University of Calgary. Available at: [Link]

-

Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry. Available at: [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

-

Table 3 NMR parameters (chemical shifts and J-couplings) of styrene. ResearchGate. Available at: [Link]

-

A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of C12H15ClO2S Isomers

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular analysis, mass spectrometry stands as an indispensable tool for the elucidation of chemical structures. The fragmentation patterns observed within a mass spectrometer offer a veritable fingerprint of a molecule, providing critical insights into its constituent functional groups and their connectivity. This guide delves into the predicted mass spectrometric fragmentation of the chemical formula C12H15ClO2S, a composition not corresponding to a single, common compound but rather a constellation of potential isomers. As a Senior Application Scientist, this document serves to guide you through a logical, expertise-driven approach to predicting and differentiating these isomers based on fundamental principles of mass spectrometry and supporting data from analogous structures.

The Challenge of Isomerism: Proposing Plausible Structures